5-(3-(Trifluoromethyl)phenyl)pyrimidine-2-thiol
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Overview
Description
5-(3-(Trifluoromethyl)phenyl)pyrimidine-2-thiol is a heterocyclic compound with the molecular formula C11H7F3N2S. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrimidine ring substituted with a thiol group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(Trifluoromethyl)phenyl)pyrimidine-2-thiol typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-(trifluoromethyl)benzaldehyde with thiourea in the presence of a base, followed by cyclization to form the pyrimidine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(3-(Trifluoromethyl)phenyl)pyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(3-(Trifluoromethyl)phenyl)pyrimidine-2-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-(3-(Trifluoromethyl)phenyl)pyrimidine-2-thiol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The thiol group can form covalent bonds with target proteins, leading to inhibition or modulation of their activity . This compound may also interact with enzymes involved in oxidative stress pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(Trifluoromethyl)pyridine-2-thiol
- 4-(Trifluoromethyl)pyrimidine-2-thiol
- 5-(Trifluoromethyl)phenylpyrimidine-2-thiol
Uniqueness
5-(3-(Trifluoromethyl)phenyl)pyrimidine-2-thiol is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability and selectivity in its interactions with molecular targets .
Properties
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2S/c12-11(13,14)9-3-1-2-7(4-9)8-5-15-10(17)16-6-8/h1-6H,(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJWLINXWRLRMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CNC(=S)N=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380621 |
Source
|
Record name | 5-[3-(Trifluoromethyl)phenyl]pyrimidine-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
344282-81-1 |
Source
|
Record name | 5-[3-(Trifluoromethyl)phenyl]pyrimidine-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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